3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Overview
Description
3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, an imidazothiazole ring, and a benzamide moiety
Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer therapies .
Mode of Action
The compound interacts with its targets by inhibiting their function . For example, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits the function of Hsp90, a protein that assists in protein folding and stabilizes many proteins required for tumor growth . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . The inhibition of Hsp90 leads to the degradation of its client proteins, many of which are involved in signal transduction pathways promoting cell growth and survival . The inhibition of TrxR disrupts the redox balance within the cell, leading to oxidative stress .
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group in its structure suggests that it may have good bioavailability, as tmp is a known pharmacophore present in many bioactive compounds .
Result of Action
The compound’s action results in the inhibition of cell growth and proliferation, making it a potential anticancer agent . It may also have antimicrobial, antiviral, and antiparasitic effects . Furthermore, it has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Imidazothiazole Ring Formation: The imidazothiazole ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the imidazothiazole ring or the benzamide moiety, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer properties, particularly its ability to inhibit tubulin polymerization and other cellular targets.
Pharmacology: It is investigated for its potential as an anti-inflammatory, anti-bacterial, and anti-viral agent.
Biological Research: The compound is used in studies related to enzyme inhibition, signal transduction pathways, and cellular apoptosis.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin inhibitor used in the treatment of gout.
Podophyllotoxin: Used for the treatment of genital warts and as a precursor for anti-cancer drugs.
Combretastatin: A potent microtubule targeting agent with anti-cancer properties.
Uniqueness
3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is unique due to its combination of the trimethoxyphenyl group and the imidazothiazole ring, which confer distinct bioactive properties and potential for multi-targeted therapeutic applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-27-17-11-15(12-18(28-2)20(17)29-3)21(26)23-13-16-19(14-7-5-4-6-8-14)24-22-25(16)9-10-30-22/h4-8,11-12H,9-10,13H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVEYGXCPLSFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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